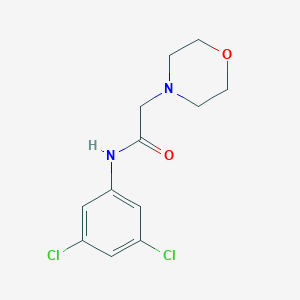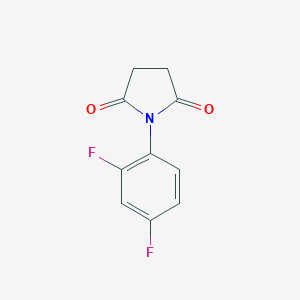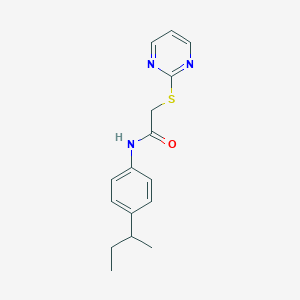![molecular formula C19H15ClN2O3S3 B371424 5-{2-[(4-Chlorobenzyl)sulfanyl]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 301193-96-4](/img/structure/B371424.png)
5-{2-[(4-Chlorobenzyl)sulfanyl]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-{2-[(4-Chlorobenzyl)sulfanyl]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that contains several functional groups, including a thiazolidinone ring, a nitro group, and a sulfanyl group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazolidinone ring, the nitro group, and the sulfanyl group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The nitro group could potentially undergo reduction reactions, while the sulfanyl group could participate in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, the presence of the nitro group could affect its reactivity and the presence of the sulfanyl group could influence its solubility .科学的研究の応用
Synthesis and Structural Analysis
The compound 5-{2-[(4-Chlorobenzyl)sulfanyl]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one and its derivatives have been the subject of various synthesis and structural analysis studies. Rahman et al. (2005) discussed the synthesis of novel compounds with similar structural features, emphasizing the stereochemistry and biological assays of these compounds (Rahman et al., 2005). Benhalima et al. (2011) focused on the synthesis and molecular structure investigation of a similar compound, highlighting the non-planar nature of the molecule and its intermolecular hydrogen bond interactions (Benhalima et al., 2011).
Supramolecular Self-Assembly and Interaction Analysis
Andleeb et al. (2017) synthesized derivatives of 5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one, studying their supramolecular assemblies and the role of diverse noncovalent interactions, including H-bonding and π–hole interactions, in stabilizing the supramolecular frameworks (Andleeb et al., 2017).
Antimicrobial and Antitoxoplasma Activities
Several studies have investigated the antimicrobial and antitoxoplasma activities of thiazolidin-4-one derivatives. Góes et al. (2011) synthesized a series of 2-hydrazolyl-3-phenyl-5-(4-nitrobenzylidene)-4-thiazolidinone substituted derivatives and evaluated their anti-Toxoplasma gondii and antimicrobial activities, showing promising results in reducing the infection of Vero cells by intracellular tachyzoites (Góes et al., 2011). El-Gaby et al. (2009) and Deep et al. (2014) also examined the in vitro antimicrobial activity of novel 2-thioxo-4-thiazolidinones and 4,4'-bis(2-thioxo-4-thiazolidinone-3-yl)diphenylsulfones, indicating significant antibacterial and antifungal activities (El-Gaby et al., 2009); (Deep et al., 2014).
Antitumor and Cytotoxic Activities
The compound and its derivatives have been explored for their potential antitumor and cytotoxic activities. Horishny and Matiychuk (2021) synthesized esters and amides of 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid, evaluating their in vitro antitumor activity and finding moderate activity against human cancer cell lines (Horishny & Matiychuk, 2021). Stolarczyk et al. (2018) synthesized novel 4-thiopyrimidine derivatives, characterizing their molecular structures and studying their cytotoxic activity against various cancer cell lines, noting that the presence of specific substituents significantly affects cytotoxicity (Stolarczyk et al., 2018).
作用機序
特性
IUPAC Name |
(5E)-5-[[2-[(4-chlorophenyl)methylsulfanyl]-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S3/c1-2-21-18(23)17(28-19(21)26)10-13-9-15(22(24)25)7-8-16(13)27-11-12-3-5-14(20)6-4-12/h3-10H,2,11H2,1H3/b17-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRYPFGPESVYMG-LICLKQGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])SCC3=CC=C(C=C3)Cl)SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])SCC3=CC=C(C=C3)Cl)/SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorophenyl)sulfanyl]-N'-{4-[(4-fluorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B371344.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B371345.png)

![N'-{4-[(2-furylmethyl)sulfanyl]-3-nitrobenzylidene}-2-thiophenecarbohydrazide](/img/structure/B371350.png)
![2-(2,4-dichlorophenoxy)-N'-[5-nitro-2-(phenylsulfanyl)benzylidene]acetohydrazide](/img/structure/B371351.png)



![[4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 2,4,6-trimethylbenzenesulfonate](/img/structure/B371359.png)
![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]pyridinium](/img/structure/B371360.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B371361.png)
![3-Benzyl-5-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B371362.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B371364.png)